7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Description
This compound is a fluorinated thiazepane carboxamide derivative characterized by a 1,4-thiazepane core substituted with a 2-fluorophenyl group at position 7 and a 2-(trifluoromethyl)phenyl carboxamide moiety at position 2. The structural uniqueness arises from the combination of fluorine and trifluoromethyl groups, which are known to enhance metabolic stability, bioavailability, and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2OS/c20-15-7-3-1-5-13(15)17-9-10-25(11-12-27-17)18(26)24-16-8-4-2-6-14(16)19(21,22)23/h1-8,17H,9-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIVUQIQNDSNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, including the formation of the thiazepane ring and the introduction of fluorine atoms. One common method involves the reaction of 2-fluorobenzylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by cyclization to form the thiazepane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing key structural motifs, such as fluorinated aromatic rings, trifluoromethyl groups, or heterocyclic cores (e.g., triazoles, thiazepanes).
Substituted Triazoles and Thiones
Compounds 7–9 (from ) feature 1,2,4-triazole-3-thiones with fluorophenyl and sulfonylphenyl substituents. These compounds exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide lacks tautomerism due to its rigid thiazepane ring but shares the fluorine-enhanced lipophilicity and electronic effects seen in triazoles .
Key Differences :
- Triazoles : Flexible tautomerism, sulfur participation in conjugation.
Fluorinated Aromatic and Trifluoromethyl Moieties
The trifluoromethylphenyl group in the target compound is analogous to substituents in 2-[3-fluoro-5-(trifluoromethyl)phenyl]-pyrido[1,2-a]pyrimidin-4-ones (). These pyrido-pyrimidinones exhibit bioactivity linked to the trifluoromethyl group’s electron-withdrawing effects, which polarize aromatic systems and enhance receptor binding . Similarly, the 2-fluorophenyl group in the target compound likely improves metabolic resistance and π-π stacking interactions, as observed in other fluorinated pharmaceuticals .
Key Similarities :
- Trifluoromethyl groups enhance binding affinity and pharmacokinetics.
- Fluorine atoms improve metabolic stability and modulate electronic properties.
Heterocyclic Cores
The thiazepane ring in the target compound contrasts with tetrahydrofuran (THF) or piperazine cores in analogs like (S,E)-N-(3-cyano-4-...tetrahydropiperidin-1-yl)-N'-[2-(trifluoromethyl)phenyl] ().
Data Tables
Table 1: Structural and Functional Comparison
*No direct data for the target compound in provided evidence.
Table 2: Spectral Signatures of Fluorinated Compounds
Biological Activity
The compound 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a member of the thiazepane family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{21}H_{18}F_3N_1OS
- Molecular Weight : 397.43 g/mol
The presence of fluorine and trifluoromethyl groups is significant as they can enhance lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds tested against MRSA showed MIC values ranging from 0.5 to 8 µg/mL, indicating strong antibacterial potential .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of N-(trifluoromethyl)phenyl substituted compounds were synthesized and tested for their ability to inhibit the growth of antibiotic-resistant strains.
- The most effective compound in this study demonstrated a selectivity factor greater than 20 against human embryonic kidney cells, indicating low toxicity while maintaining antimicrobial efficacy .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of electron-withdrawing groups such as trifluoromethyl significantly enhances biological activity. The position of these substituents on the phenyl rings plays a crucial role in modulating the compound's interaction with biological targets.
| Substituent Position | Activity Level | Comments |
|---|---|---|
| Para | High | Enhanced binding affinity to bacterial enzymes |
| Meta | Moderate | Reduced activity compared to para-substituted analogs |
| Ortho | Low | Steric hindrance reduces efficacy |
The proposed mechanism of action for compounds like This compound involves disruption of bacterial cell membrane integrity and inhibition of macromolecular synthesis. Studies indicate that these compounds may interfere with DNA replication and protein synthesis pathways, leading to bacterial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
